2,3-Pentanedione, 5-phenyl-
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Overview
Description
2,3-Pentanedione, 5-phenyl- is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) at the 2 and 3 positions of the pentane chain, with a phenyl group attached at the 5 position
Synthetic Routes and Reaction Conditions:
Phenylation with Diphenyliodonium Chloride: One method involves the phenylation of 2,4-pentanedione using diphenyliodonium chloride. The reaction is carried out in an anhydrous environment, typically using liquid ammonia as a solvent.
Condensation of Bio-derived Lactic Acid: Another method involves the condensation of bio-derived lactic acid over polymorphic zirconium dioxide (ZrO2) as a catalyst.
Industrial Production Methods:
Types of Reactions:
Oxidation: 2,3-Pentanedione, 5-phenyl- can undergo oxidation reactions, where the diketone groups are further oxidized to form carboxylic acids.
Reduction: Reduction of the diketone groups can lead to the formation of alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2,3-Pentanedione, 5-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-pentanedione, 5-phenyl- involves its interaction with molecular targets through its carbonyl groups. These groups can form hydrogen bonds and participate in nucleophilic addition reactions. The phenyl group can engage in π-π interactions with aromatic residues in biological molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2,3-Pentanedione: A simpler diketone without the phenyl group.
Acetylpropionyl: Another diketone with similar chemical properties.
Diacetyl: A diketone known for its buttery flavor, used in food and beverage industries.
Uniqueness: The phenyl group provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
52017-06-8 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-phenylpentane-2,3-dione |
InChI |
InChI=1S/C11H12O2/c1-9(12)11(13)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
HGOHRJMSPHMBDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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